1-[(4-bromo-1-methyl-1H-pyrazol-5-yl)methyl]-2,5-dihydro-1H-pyrrole-2,5-dione
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Overview
Description
1-[(4-bromo-1-methyl-1H-pyrazol-5-yl)methyl]-2,5-dihydro-1H-pyrrole-2,5-dione is a compound that belongs to the class of heterocyclic organic compounds This compound features a pyrazole ring substituted with a bromine atom and a methyl group, linked to a pyrrole-2,5-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-bromo-1-methyl-1H-pyrazol-5-yl)methyl]-2,5-dihydro-1H-pyrrole-2,5-dione typically involves the following steps:
Formation of 4-bromo-1-methyl-1H-pyrazole: This can be achieved by bromination of 1-methylpyrazole using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Coupling Reaction: The brominated pyrazole is then coupled with a suitable pyrrole-2,5-dione derivative through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-[(4-bromo-1-methyl-1H-pyrazol-5-yl)methyl]-2,5-dihydro-1H-pyrrole-2,5-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide (NaN3), potassium thiolate (KSR), and alkoxides (RO-).
Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido, thiol, or alkoxy derivatives, while oxidation and reduction can produce various oxidized or reduced forms of the compound .
Scientific Research Applications
1-[(4-bromo-1-methyl-1H-pyrazol-5-yl)methyl]-2,5-dihydro-1H-pyrrole-2,5-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[(4-bromo-1-methyl-1H-pyrazol-5-yl)methyl]-2,5-dihydro-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The bromine and methyl groups on the pyrazole ring, along with the pyrrole-2,5-dione moiety, allow the compound to bind to enzymes or receptors, potentially inhibiting their activity or modulating their function . The exact molecular targets and pathways involved would depend on the specific biological context and the compound’s structural features .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-bromopyrazole: This compound shares the pyrazole ring with a bromine and methyl group but lacks the pyrrole-2,5-dione moiety.
1-Methylpyrazole-4-boronic acid pinacol ester: This compound features a boronic acid ester group instead of the bromine atom.
Uniqueness
1-[(4-bromo-1-methyl-1H-pyrazol-5-yl)methyl]-2,5-dihydro-1H-pyrrole-2,5-dione is unique due to the combination of the pyrazole ring with a bromine and methyl group, and the pyrrole-2,5-dione moiety. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds .
Properties
Molecular Formula |
C9H8BrN3O2 |
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Molecular Weight |
270.08 g/mol |
IUPAC Name |
1-[(4-bromo-2-methylpyrazol-3-yl)methyl]pyrrole-2,5-dione |
InChI |
InChI=1S/C9H8BrN3O2/c1-12-7(6(10)4-11-12)5-13-8(14)2-3-9(13)15/h2-4H,5H2,1H3 |
InChI Key |
HEZIUMKOWXZEEN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)Br)CN2C(=O)C=CC2=O |
Origin of Product |
United States |
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